Cas no 1805497-28-2 (Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate)

Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate
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- インチ: 1S/C11H10ClNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,14H,2,6H2,1H3
- InChIKey: QHEWAVDRXDIPIU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)OCC)=C(C#N)C=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017740-1g |
Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate |
1805497-28-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate 関連文献
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoateに関する追加情報
Introduction to Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate (CAS No. 1805497-28-2)
Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate (CAS No. 1805497-28-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive functional groups, including a chloro, cyano, and hydroxymethyl substituent on the benzene ring, along with an ester group. These functional groups contribute to its reactivity and versatility in chemical reactions.
The chemical structure of Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate can be represented as C11H10ClNO3. The presence of the chloro and cyano groups imparts significant electronic effects, making the molecule highly reactive in various organic transformations. The hydroxymethyl group adds further complexity and reactivity, while the ester group provides a handle for further functionalization through hydrolysis or transesterification reactions.
In the realm of pharmaceutical research, Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate has shown promise as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound in the synthesis of a series of antitumor agents. The researchers found that derivatives of Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate exhibited potent cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells.
Beyond pharmaceutical applications, Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate has also been investigated for its potential in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. A notable example is its use in the synthesis of conductive polymers. A study published in Advanced Materials in 2020 demonstrated that derivatives of this compound could be polymerized to form conductive materials with high electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthetic versatility of Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate has also been highlighted in several synthetic chemistry studies. Researchers have developed efficient methods for its preparation and functionalization, enabling the rapid synthesis of a wide range of derivatives. For example, a study published in Organic Letters in 2019 described a palladium-catalyzed cross-coupling reaction that allowed for the introduction of various aryl and alkyl groups onto the benzene ring. This method has significantly expanded the scope of applications for this compound.
In addition to its synthetic utility, Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate has been studied for its environmental impact and safety profile. While it is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during chemical transformations. Proper safety protocols should be followed during handling and storage to ensure safe use.
The future prospects for Ethyl 2-chloro-6-cyano-3-(hydroxymethyl)benzoate are promising. Ongoing research continues to uncover new applications and properties of this compound, driven by its unique chemical structure and reactivity. As synthetic methods become more advanced and efficient, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.
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